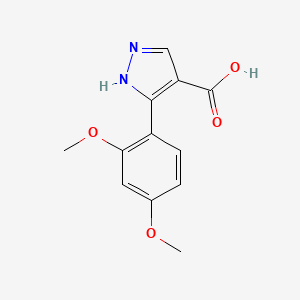

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid

描述

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Key Observations :

-

Esterification proceeds efficiently under acidic conditions, with methanol as the nucleophile .

-

Amidation requires prior activation of the carboxylic acid to an acyl chloride using SOCl₂ .

-

Schiff bases form via coupling agents like DCC (dicyclohexylcarbodiimide), enabling further functionalization.

Decarboxylation Reactions

Decarboxylation occurs under thermal or oxidative conditions, removing the carboxylic acid group.

Mechanistic Insights :

-

Thermal decarboxylation involves radical intermediates, facilitated by copper catalysis .

-

Oxidative decarboxylation with KMnO₄ generates a ketone derivative .

Substitution Reactions

The dimethoxyphenyl group participates in electrophilic aromatic substitution (EAS).

Key Findings :

-

Demethylation with BBr₃ selectively removes methoxy groups at the 2- and 4-positions .

-

Nitration occurs at the para position relative to the methoxy group, consistent with EAS directing effects .

Oxidation and Reduction Reactions

The pyrazole ring and substituents undergo redox transformations.

Notable Outcomes :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Applications :

Comparative Reactivity Table

A comparison with structurally similar pyrazole derivatives highlights unique reactivity:

科学研究应用

Chemistry

In chemistry, 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound may be developed as drug candidates. Its structural features can be optimized to enhance efficacy, selectivity, and safety for various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability. It may also find applications in the production of agrochemicals or other specialty chemicals.

作用机制

The mechanism of action of 5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

相似化合物的比较

Similar Compounds

5-Amino-pyrazoles: These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.

2,4-Dimethoxyphenyl derivatives: Compounds with the 2,4-dimethoxyphenyl group but different functional groups attached to the pyrazole ring or other parts of the molecule.

Uniqueness

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the 2,4-dimethoxyphenyl group and the pyrazole ring with a carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

生物活性

5-(2,4-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is cyclized to yield the pyrazole structure. The optimization of reaction conditions can enhance yield and purity for industrial applications.

Anticancer Properties

Research indicates that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer activities. Various studies have highlighted their ability to inhibit tumor growth in several cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound has shown antiproliferative effects with IC50 values indicating effective inhibition of cell growth. For instance, derivatives containing the pyrazole scaffold have been reported to inhibit the growth of various cancer types, including lung, brain, and colorectal cancers .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, this compound exhibits anti-inflammatory and antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and its potential in reducing inflammation through specific molecular interactions.

- Antimicrobial Activity : The compound has been tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .

- Anti-inflammatory Mechanism : The mechanism involves the inhibition of specific enzymes or pathways associated with inflammatory responses.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways related to cell proliferation and survival.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their efficacy:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the phenyl substituent significantly impacted biological activity .

- Evaluation of Anti-inflammatory Effects : Research demonstrated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

属性

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)11-9(12(15)16)6-13-14-11/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYRQAVCFMRHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。